molecular formula C10H10N2O2 B1602980 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] CAS No. 618446-19-8

6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]

Cat. No. B1602980
M. Wt: 190.2 g/mol
InChI Key: PCVYGMFTRVWQMZ-UHFFFAOYSA-N
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Description

6’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] is a chemical compound with a unique structure and diverse applications. It has a molecular formula of C10H10N2O2 .


Molecular Structure Analysis

The molecular structure of 6’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] is characterized by its unique spirocyclic structure. It has an average mass of 190.199 Da and a monoisotopic mass of 190.074234 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 6’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] are not detailed in the retrieved sources, related compounds such as photochromic spiropyran have been studied for their photoisomerization and thermal reactions .


Physical And Chemical Properties Analysis

6’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] has a molecular formula of C10H10N2O2, an average mass of 190.199 Da, and a monoisotopic mass of 190.074234 Da . Further physical and chemical properties are not detailed in the retrieved sources.

Scientific Research Applications

Synthesis and Structural Analysis

  • Spirocyclic Synthesis : The synthesis of novel spirocyclic compounds including spiro[cyclopropane-1,3′-oxindole] derivatives and cyclopropa[c]quinoline carboxylic acids, which involve diastereoselective cyclopropanation reactions, has been explored. This synthesis is significant for the formation of structurally complex and stereochemically rich compounds (Yong, Ung, Pyne, Skelton, & White, 2007).

Reactions with Nucleophiles

  • Reactions with Oxygencentered Nucleophiles : Studies have shown that 2′-oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-2,2,3,3-tetracarbonitriles can react with oxygen-centered nucleophiles, resulting in products that maintain the three-membered ring, which is crucial for understanding the chemical reactivity and potential applications of these compounds (Kayukov et al., 2011).

Green Chemistry Approaches

  • One-Pot Synthesis Using Green Catalysts : An efficient one-pot synthesis of 4-Nitro-2,3-dihydrospiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,3′-indoline]-2′,6(1H)-dione derivatives has been developed using KAl(SO4)2.12H2O (Alum) as a non-toxic and easily available green catalyst. This highlights the compound's utility in environmentally friendly chemical processes (Mohammadi, Taheri, & Amouzegar, 2017).

Photochromic Applications

  • Photochromic Behavior and Stability : The reversible conversion of 1′,3′,3′-trimethyl-6-nitro-1′,3′-dihydrospiro[2H-1-benzopyran-2,2′-2′H-indole] into its merocyanine form and the study of its metal ion binding in acetone provide insights into the photochromic behavior and potential applications in photonics and molecular electronics (Kubinyi et al., 2011).

properties

IUPAC Name

6-nitrospiro[1,2-dihydroindole-3,1'-cyclopropane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-12(14)7-1-2-8-9(5-7)11-6-10(8)3-4-10/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVYGMFTRVWQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622733
Record name 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]

CAS RN

618446-19-8
Record name 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Ye, T Zhao, W Du, A Li, W Gao, J Li… - Journal of enzyme …, 2019 - Taylor & Francis
Neratinib is an oral pan HER inhibitor, that irreversibly inhibits EGFR and HER2 and was proven to be effective against multiple EGFR mutations. In previous study, we reported spiro […
Number of citations: 6 www.tandfonline.com

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